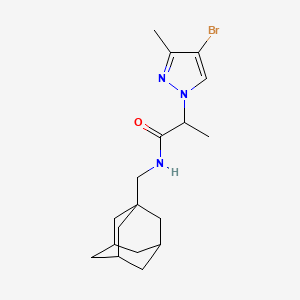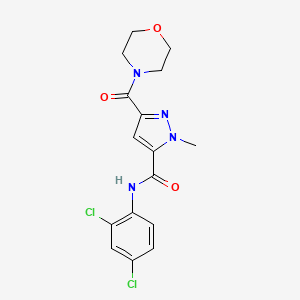![molecular formula C19H13ClN6O B10960162 2-{3-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960162.png)
2-{3-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential use in various therapeutic applications, including cancer treatment .
Preparation Methods
The synthesis of 2-{3-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold: This is typically achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3-chlorophenoxy group: This step involves the reaction of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with 3-chlorophenol in the presence of a suitable base.
Attachment of the phenylmethyl group: This is done through a nucleophilic substitution reaction, where the phenylmethyl group is introduced to the scaffold.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-{3-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the development of new chemical entities with diverse biological activities.
Biology: The compound has shown significant cytotoxic activities against various cancer cell lines, making it a promising candidate for cancer research.
Medicine: Due to its ability to inhibit CDK2 (cyclin-dependent kinase 2), it is being explored as a potential therapeutic agent for cancer treatment.
Industry: The compound’s unique structure makes it useful in the development of diagnostic and theranostic systems, as well as drug delivery systems
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
2-{3-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features and biological activities . Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their cytotoxic profiles and selectivity.
Thioglycoside derivatives: These compounds have shown potent cytotoxic activities against various cancer cell lines and are structurally related to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Properties
Molecular Formula |
C19H13ClN6O |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-[3-[(3-chlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13ClN6O/c20-14-5-2-6-15(8-14)27-10-12-3-1-4-13(7-12)17-23-19-16-9-22-24-18(16)21-11-26(19)25-17/h1-9,11H,10H2,(H,22,24) |
InChI Key |
RLLLEJMSLCSPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10960083.png)
![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10960084.png)
![N'-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10960088.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960096.png)
![(2E)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10960097.png)


![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10960123.png)
![N-cyclopentyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10960131.png)
![4,4'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene-1H-pyrrole-2,1-diyl]}dibenzenesulfonamide](/img/structure/B10960133.png)
![2-(1-methyl-1H-pyrazol-3-yl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960148.png)
![4-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10960152.png)
![3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10960166.png)
![N-[N-(1,3-benzoxazol-2-yl)carbamimidoyl]acetamide](/img/structure/B10960172.png)
